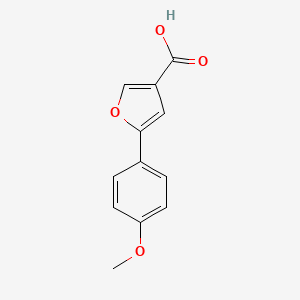

Nurr1 agonist 4

描述

属性

CAS 编号 |

87645-58-7 |

|---|---|

分子式 |

C12H10O4 |

分子量 |

218.20 g/mol |

IUPAC 名称 |

5-(4-methoxyphenyl)furan-3-carboxylic acid |

InChI |

InChI=1S/C12H10O4/c1-15-10-4-2-8(3-5-10)11-6-9(7-16-11)12(13)14/h2-7H,1H3,(H,13,14) |

InChI 键 |

KGKSJJKOSONHJU-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C2=CC(=CO2)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

Nurr1 agonist 4 mechanism of action in dopaminergic neurons

An In-depth Technical Guide on the Mechanism of Action of Nurr1 Agonists in Dopaminergic Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear receptor related-1 protein (Nurr1, also known as NR4A2) is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic (mDA) neurons. Its dysfunction is implicated in the pathogenesis of Parkinson's disease (PD), making it a promising therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of Nurr1 agonists in dopaminergic neurons, with a focus on a representative potent agonist, 4A7C-301. It details the signaling pathways, presents quantitative data for agonist activity, outlines key experimental protocols, and provides visualizations of molecular interactions and workflows.

Introduction to Nurr1 in Dopaminergic Neurons

Nurr1 is an orphan nuclear receptor that plays a pivotal role in the lifecycle of dopaminergic neurons. It is essential for the expression of genes critical for dopamine synthesis, packaging, and transport, including tyrosine hydroxylase (TH), vesicular monoamine transporter 2 (VMAT2), and the dopamine transporter (DAT)[1][2][3]. Furthermore, Nurr1 has a neuroprotective function by repressing the expression of pro-inflammatory genes in microglia and astrocytes, thereby protecting dopaminergic neurons from inflammation-induced cell death[4]. Given that Nurr1 expression is diminished in the brains of PD patients, small molecule agonists that can enhance its activity are of significant therapeutic interest[5][6].

Mechanism of Action of Nurr1 Agonists

While initially considered a ligand-independent transcription factor due to its unique ligand-binding domain (LBD) structure, it has been demonstrated that small molecules can bind to the Nurr1 LBD and modulate its activity[4]. The general mechanism of action for a Nurr1 agonist involves the following key steps:

-

Binding to the Ligand-Binding Domain (LBD): The agonist directly interacts with the LBD of Nurr1. This binding induces a conformational change in the receptor.

-

Transcriptional Activation: The agonist-bound Nurr1 can then act as a transcription factor in several ways:

-

As a monomer: Binding to the NGFI-B response element (NBRE) in the promoter region of target genes[6].

-

As a homodimer: Interacting with the Nur-response element (NurRE).

-

As a heterodimer with Retinoid X Receptor (RXR): This complex binds to DR5 response elements and is a key pathway for mediating the effects of some agonists[7].

-

-

Gene Expression Regulation:

The following diagram illustrates the primary signaling pathway of a Nurr1 agonist in a dopaminergic neuron.

Quantitative Data for Representative Nurr1 Agonist: 4A7C-301

The compound 4A7C-301 is an optimized Nurr1 agonist that has demonstrated potent neuroprotective effects in preclinical models of Parkinson's disease[5][8][9]. The following table summarizes key quantitative data for its activity.

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 | ~0.2 µM | Luciferase Reporter Assay | N27-A (rat dopaminergic) | [10] |

| EC50 | 7-8 µM | Luciferase Reporter Assay (Nurr1-LBD) | SK-N-BE(2)C (human neuroblastoma) | [10][11] |

| EC50 | 50-70 µM | Luciferase Reporter Assay (full-length Nurr1) | SK-N-BE(2)C (human neuroblastoma) | [10] |

| Binding | Confirmed | Competition analysis with [³H]-CQ | N/A | [8][12] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Nurr1 agonists.

Nurr1 Reporter Gene Assay

This assay is crucial for screening and quantifying the ability of a compound to activate Nurr1's transcriptional function.

Objective: To measure the dose-dependent activation of Nurr1 by a test compound.

Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing Nurr1 response elements (e.g., NBRE). Cells are co-transfected with this reporter construct and a plasmid expressing Nurr1. If the test compound activates Nurr1, it will bind to the response elements and drive the expression of luciferase, which can be quantified by measuring luminescence. A second reporter (e.g., Renilla luciferase) under a constitutive promoter is often co-transfected for normalization.

Detailed Protocol:

-

Cell Culture: Plate human neuroblastoma SK-N-BE(2)C or rat dopaminergic N27-A cells in 96-well plates at a density of 2 x 104 cells per well. Culture overnight in appropriate media.

-

Transfection:

-

Prepare a transfection mix containing:

-

Nurr1 expression plasmid (full-length or LBD).

-

Luciferase reporter plasmid with NBRE response elements.

-

Renilla luciferase plasmid for normalization.

-

-

Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.

-

Incubate cells with the transfection mix for 5-6 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., 4A7C-301) in the appropriate cell culture medium.

-

After transfection, replace the medium with the medium containing the test compound or vehicle control (e.g., DMSO).

-

Incubate for 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the compound concentration.

-

Calculate the EC50 value using a suitable nonlinear regression model (e.g., four-parameter logistic curve).

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (Kd) of a ligand to a protein.

Objective: To determine the dissociation constant (Kd) of the agonist-Nurr1 interaction.

Principle: A solution of the agonist is titrated into a solution containing the purified Nurr1 LBD protein. The heat released or absorbed upon binding is measured. The resulting data is used to calculate the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Detailed Protocol:

-

Protein Purification: Express and purify the human Nurr1 LBD (e.g., amino acids 362-598) using a suitable expression system (e.g., E. coli).

-

Sample Preparation:

-

Prepare a solution of the purified Nurr1 LBD (e.g., 10-30 µM) in an appropriate buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 5% glycerol).

-

Prepare a solution of the test compound (e.g., 100-200 µM) in the same buffer. The final DMSO concentration should be matched between the protein and ligand solutions.

-

-

ITC Experiment:

-

Load the Nurr1 LBD solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20-25 injections of 5 µL each) of the compound solution into the protein solution, allowing the system to reach equilibrium between injections.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Correct for the heat of dilution by performing a control titration of the compound into the buffer alone.

-

Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

Experimental Workflow for Nurr1 Agonist Characterization

The following diagram outlines a typical workflow for the discovery and preclinical characterization of a novel Nurr1 agonist.

Conclusion

Nurr1 agonists represent a promising therapeutic strategy for Parkinson's disease by targeting both neuroprotective and anti-inflammatory pathways. The development of potent and selective agonists like 4A7C-301 provides valuable tools for further research and potential clinical translation. The methodologies and data presented in this guide offer a framework for the continued investigation and development of novel Nurr1-targeted therapeutics for neurodegenerative diseases.

References

- 1. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EconPapers: An optimized Nurr1 agonist provides disease-modifying effects in Parkinsonâs disease models [econpapers.repec.org]

- 3. Covalent Modification and Regulation of the Nuclear Receptor Nurr1 by a Dopamine Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scaffold Hopping from Amodiaquine to Novel Nurr1 Agonist Chemotypes via Microscale Analogue Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 6. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Role of Nurr1 Agonist 4 in Neuroprotection and Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The orphan nuclear receptor Nurr1 (NR4A2) has emerged as a critical regulator of dopaminergic neuron development, maintenance, and survival. Its dual role in promoting neuronal health and suppressing neuroinflammation has positioned it as a promising therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's. This technical guide provides an in-depth overview of the function of Nurr1 agonists, with a specific focus on a novel agonist, referred to herein as Nurr1 Agonist 4 (also identified as compound 8 in some research contexts), in the realms of neuroprotection and neuroinflammation. This document is intended to serve as a comprehensive resource, detailing the underlying molecular mechanisms, presenting key quantitative data, outlining experimental methodologies, and visualizing complex biological pathways.

Core Concepts: The Dual Function of Nurr1

Nurr1 exerts its neuroprotective and anti-inflammatory effects through distinct, yet interconnected, mechanisms:

-

Neuroprotection: In dopaminergic neurons, Nurr1 is essential for the expression of genes critical for dopamine synthesis, transport, and storage, including tyrosine hydroxylase (TH), the dopamine transporter (DAT), and the vesicular monoamine transporter 2 (VMAT2). Activation of Nurr1 enhances the expression of these genes, thereby promoting neuronal function and resilience against cellular stressors.

-

Neuroinflammation: In glial cells, particularly microglia and astrocytes, Nurr1 acts as a transcriptional repressor of pro-inflammatory genes. It achieves this by interfering with the activity of key inflammatory signaling pathways, most notably the NF-κB pathway, thus reducing the production of neurotoxic cytokines and inflammatory mediators.

Data Presentation: Efficacy and Potency of Nurr1 Agonists

The development of synthetic agonists has been instrumental in exploring the therapeutic potential of Nurr1. Below are compiled tables summarizing the quantitative data for this compound and other key agonists.

Table 1: Comparative Potency of Nurr1 Agonists

| Agonist | Chemical Scaffold | EC50 (μM) | Fold Activation | Cell Line | Reporter Assay | Reference |

| This compound (compound 8) | Imidazo[1,2-a]pyridine | 2.1 | - | - | - | [1] |

| Amodiaquine | 4-Amino-7-chloroquinoline | ~20 | ~15-fold (LBD) | SK-N-BE(2)C | GAL4-Nurr1-LBD | [2][3] |

| Chloroquine | 4-Amino-7-chloroquinoline | ~50 | ~10-fold (LBD) | SK-N-BE(2)C | GAL4-Nurr1-LBD | [2][3] |

| SA00025 | Imidazopyridine | 0.0025 | - | HEK293 | Full-length Nurr1 | [4] |

| 4A7C-301 | 4-Amino-7-chloroquinoline derivative | 0.121 (NBRE) | - | SK-N-BE(2)C | Full-length Nurr1 | [5] |

| Vidofludimus (lead compound) | - | 0.4 ± 0.2 | - | HEK293T | Gal4-Nurr1 | [6][7] |

| Compound 29 (Optimized Vidofludimus analog) | - | 0.11 ± 0.05 | 6.2-fold | HEK293T | Gal4-Nurr1 | [6][7] |

Table 2: Neuroprotective and Anti-inflammatory Effects of Nurr1 Agonists

| Agonist | Model System | Effect | Quantitative Data | Reference |

| Amodiaquine | 6-OHDA-lesioned rats | Neuroprotection | ~60% survival of TH+ neurons in the substantia nigra | [2] |

| Amodiaquine | LPS-stimulated primary microglia | Anti-inflammatory | >10-fold reduction in IL-1β, IL-6, TNF-α, and iNOS mRNA | [3] |

| SA00025 | 6-OHDA-lesioned rats primed with Poly(I:C) | Neuroprotection | Significant sparing of dopaminergic neurons in the SNpc | [4] |

| SA00025 | 6-OHDA-lesioned rats primed with Poly(I:C) | Anti-inflammatory | Reduced IL-6 levels in the substantia nigra pars compacta | [8][9] |

| 4A7C-301 | MPP+-treated VM neuron-glia co-cultures | Neuroprotection | Significant protection of TH+ neurons from cell death | [5] |

| 4A7C-301 | LPS-treated VM neuron-glia co-cultures | Anti-inflammatory | Reduction in Iba-1+ microglial activation | [5] |

Signaling Pathways

The neuroprotective and anti-inflammatory actions of Nurr1 agonists are mediated through complex signaling cascades. The following diagrams illustrate the key pathways involved.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Nurr1 agonists.

Nurr1 Luciferase Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate Nurr1-mediated gene transcription.

-

Cell Line: Human embryonic kidney 293T (HEK293T) cells or human neuroblastoma SK-N-BE(2)C cells are commonly used.

-

Plasmids:

-

Reporter Plasmid: A luciferase reporter plasmid containing multiple copies of a Nurr1 response element (e.g., NBRE, NurRE, or DR5) upstream of the luciferase gene (e.g., pGL3-Basic-NBRE).

-

Nurr1 Expression Plasmid: A plasmid constitutively expressing full-length human Nurr1 (e.g., pcDNA3.1-hNurr1). For studying heterodimerization, a co-transfection with an RXR expression plasmid is performed.

-

Control Plasmid: A plasmid expressing a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., pRL-SV40) is co-transfected to normalize for transfection efficiency.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and culture for 24 hours.

-

Transfection: Co-transfect the cells with the reporter plasmid, Nurr1 expression plasmid, and the control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the Nurr1 agonist at various concentrations or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation by dividing the normalized luciferase activity of the agonist-treated cells by that of the vehicle-treated cells.

In Vitro Microglial Activation Assay

This assay assesses the anti-inflammatory effects of Nurr1 agonists on microglia.

-

Cell Culture: Primary microglia are isolated from the brains of neonatal mouse pups (P1-P3) or a microglial cell line (e.g., BV-2) is used.

-

Procedure:

-

Cell Seeding: Plate the microglia in a 24-well plate at a density of 1 x 10^5 cells per well and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with the Nurr1 agonist at various concentrations for 1-2 hours.

-

Stimulation: Stimulate the microglia with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle control group without LPS stimulation.

-

Incubation: Incubate the cells for 6-24 hours.

-

Analysis of Inflammatory Markers:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.

-

Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2).

-

-

-

Data Analysis: Compare the levels of inflammatory markers in the agonist-treated groups to the LPS-only treated group to determine the percentage of inhibition.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a widely used in vivo model to evaluate the neuroprotective effects of compounds against dopaminergic neurodegeneration.

-

Animals: Adult male Sprague-Dawley or Wistar rats (200-250 g).

-

Procedure:

-

Anesthesia: Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

-

Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle (MFB) or the striatum. A common coordinate for MFB injection relative to bregma is: AP -4.4 mm, ML +1.2 mm, DV -7.8 mm.

-

Compound Administration: Administer the Nurr1 agonist or vehicle to the rats according to the desired treatment regimen (e.g., daily oral gavage starting before or after the 6-OHDA lesion).

-

Behavioral Testing: At various time points post-lesion, assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test, the cylinder test, or the stepping test.

-

Histological Analysis: At the end of the study, perfuse the animals and collect the brains. Process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.

-

-

Data Analysis: Compare the number of surviving TH-positive neurons and the density of striatal TH-positive fibers in the agonist-treated group to the vehicle-treated group to determine the percentage of neuroprotection.

Experimental Workflow Diagram

Conclusion

This compound and other related compounds represent a promising therapeutic strategy for neurodegenerative diseases by virtue of their dual action in providing neuroprotection and mitigating neuroinflammation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to advance our understanding and therapeutic application of Nurr1 activation. Further research is warranted to fully elucidate the intricate signaling networks governed by Nurr1 and to translate the preclinical efficacy of these agonists into clinical benefits for patients.

References

- 1. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.emory.edu [med.emory.edu]

- 3. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The orphan nuclear receptor Nurr1 agonist amodiaquine mediates neuroprotective effects in 6-OHDA Parkinson's disease animal model by enhancing the phosphorylation of P38 mitogen-activated kinase but not PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Nurr1 agonist causes neuroprotection in a Parkinson's disease lesion model primed with the toll-like receptor 3 dsRNA inflammatory stimulant poly(I:C) - PubMed [pubmed.ncbi.nlm.nih.gov]

Nurr1 Agonist 4: A Deep Dive into its Therapeutic Potential for Parkinson's Disease

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current treatments primarily manage symptoms and do not halt disease progression. The nuclear receptor related 1 (Nurr1), a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons, has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of Nurr1 agonists, with a focus on their potential as disease-modifying therapies for Parkinson's disease. We delve into the core mechanism of action, present key preclinical data for representative Nurr1 agonists, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways involved.

Introduction: Nurr1 as a Pivotal Target in Parkinson's Disease

Nurr1, also known as NR4A2, is an orphan nuclear receptor that plays a critical role in the lifecycle of midbrain dopaminergic (mDA) neurons. Its functions are twofold: it is essential for the differentiation and maintenance of these neurons and it also exhibits potent anti-inflammatory effects within the central nervous system.[1][2][3] Studies have shown that Nurr1 expression is diminished in the brains of Parkinson's disease patients.[2] This has led to the hypothesis that activating Nurr1 with small molecule agonists could be a viable neuroprotective strategy.

The therapeutic potential of Nurr1 agonists lies in their dual mechanism of action:

-

Neuroprotection and Restoration of Dopaminergic Function: By activating Nurr1, these compounds can potentially protect existing dopaminergic neurons from degeneration and may even promote the restoration of their function.[2][4]

-

Suppression of Neuroinflammation: Nurr1 activation has been shown to suppress the expression of pro-inflammatory genes in microglia and astrocytes, thereby reducing the chronic neuroinflammation that contributes to neuronal death in PD.[5][6]

A significant breakthrough in this field was the discovery of compounds with a 4-amino-7-chloroquinoline scaffold, such as the antimalarial drugs amodiaquine and chloroquine, which were identified as direct Nurr1 agonists.[2] This discovery has paved the way for the development of more potent and specific Nurr1 agonists, such as 4A7C-301 and SA00025, which have shown promising results in preclinical models of Parkinson's disease.[5][7]

Quantitative Data on Nurr1 Agonists

The following tables summarize the in vitro and in vivo efficacy of key Nurr1 agonists that have been evaluated as potential therapeutics for Parkinson's disease.

Table 1: In Vitro Activity of Nurr1 Agonists

| Compound | Assay Type | Cell Line | EC50 | Fold Activation | Citation |

| Amodiaquine | Nurr1-LBD Luciferase Reporter | SK-N-BE(2)C | ~20 µM | ~15-fold | [2] |

| Chloroquine | Nurr1-LBD Luciferase Reporter | SK-N-BE(2)C | ~50 µM | ~10-fold | [2] |

| SA00025 | Full-length Nurr1 Luciferase Reporter | HEK293 | 2.5 nM | Not Reported | [8] |

| 4A7C-301 | Nurr1-LBD Luciferase Reporter | SK-N-BE(2)C | Not Reported | Not Reported | [7] |

| Vidofludimus | Gal4-Nurr1 Hybrid Reporter | HEK293T | 0.4 ± 0.2 µM | Not Reported | [9] |

| Compound 29 | Gal4-Nurr1 Hybrid Reporter | HEK293T | 0.11 ± 0.05 µM | 6.2-fold | [9] |

| Compound 5o | Gal4-Nurr1 Hybrid Reporter | HEK293T | 3 µM | Not Reported | [10] |

| Compound 13 | Gal4-Nurr1 Hybrid Reporter | HEK293T | 3 µM | Not Reported | [10] |

Table 2: In Vivo Efficacy of Nurr1 Agonists in Parkinson's Disease Models

| Compound | Animal Model | Dosage | Key Findings | Citation |

| Amodiaquine | 6-OHDA Rat Model | Not Specified | Significant improvement in behavioral deficits. | [4] |

| Chloroquine | 6-OHDA Rat Model | Not Specified | Significant improvement in behavioral deficits. | [4] |

| SA00025 | Inflammation-exacerbated 6-OHDA Rat Model | 30 mg/kg p.o. | Partial neuroprotection of dopaminergic neurons and fibers. | [5] |

| 4A7C-301 | MPTP Mouse Model | Not Specified | Protection of midbrain dopamine neurons and improvement in motor and non-motor deficits. | [7] |

| 4A7C-301 | AAV2-α-synuclein Mouse Model | Not Specified | Amelioration of neuropathological abnormalities and improvement in motor and olfactory dysfunctions. | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by Nurr1 activation and a typical experimental workflow for evaluating Nurr1 agonists.

Caption: Nurr1 signaling pathway in dopaminergic neuron maintenance.

Caption: Nurr1-mediated anti-inflammatory signaling pathway.

Caption: Experimental workflow for evaluating Nurr1 agonists.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Nurr1 agonists.

Nurr1 Luciferase Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate Nurr1-mediated gene transcription.

Materials:

-

HEK293T or other suitable cell line

-

Expression plasmid for full-length Nurr1 or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

-

Luciferase reporter plasmid containing Nurr1 response elements (e.g., NBRE) or GAL4 upstream activating sequences (UAS).

-

Control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent (e.g., Lipofectamine).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Nurr1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a widely used neurotoxicant-based model to induce the degeneration of dopaminergic neurons.

Materials:

-

Adult male Sprague-Dawley or Wistar rats (250-300g).

-

6-hydroxydopamine hydrochloride (6-OHDA).

-

Ascorbic acid solution (0.02% in sterile saline).

-

Stereotaxic apparatus.

-

Hamilton syringe.

-

Anesthetic (e.g., isoflurane).

Protocol:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

-

6-OHDA Preparation: Dissolve 6-OHDA in cold ascorbic acid-saline solution immediately before use to a final concentration of 2-4 µg/µl.

-

Stereotaxic Injection: Inject a total of 8-16 µg of 6-OHDA in a volume of 4 µl into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of one hemisphere. The injection should be performed slowly over several minutes.

-

Post-operative Care: After surgery, provide appropriate post-operative care, including analgesics and soft food.

-

Lesion Confirmation: The extent of the dopaminergic lesion can be confirmed 2-3 weeks post-surgery by behavioral tests (e.g., apomorphine- or amphetamine-induced rotation test) and subsequent immunohistochemical analysis of tyrosine hydroxylase (TH) expression.

Cylinder Test for Motor Asymmetry

This test assesses forelimb use asymmetry, a hallmark of unilateral dopamine depletion in rodent models of Parkinson's disease.

Materials:

-

Transparent glass cylinder (20 cm diameter, 30 cm height for rats).

-

Video recording equipment.

Protocol:

-

Habituation: Place the rat in the testing room for at least 30 minutes before the test to allow for habituation.

-

Testing: Place the rat individually into the transparent cylinder and record its behavior for 5-10 minutes.

-

Scoring: During playback of the video, a blinded observer should score the number of independent wall contacts made with the left forelimb, the right forelimb, and both forelimbs simultaneously during rearing.

-

Data Analysis: Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of forelimb contacts. A significant decrease in the use of the contralateral forelimb indicates a successful lesion.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This technique is used to visualize and quantify the survival of dopaminergic neurons.

Materials:

-

Rat brain sections (perfused and fixed).

-

Primary antibody: anti-Tyrosine Hydroxylase (TH) antibody.

-

Secondary antibody: biotinylated anti-species IgG.

-

Avidin-biotin-peroxidase complex (ABC) kit.

-

3,3'-Diaminobenzidine (DAB) substrate kit.

-

Microscope.

Protocol:

-

Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde. Post-fix the brains and cut into 30-40 µm sections using a cryostat or vibratome.

-

Antigen Retrieval (if necessary): Perform antigen retrieval according to the primary antibody datasheet.

-

Blocking: Block non-specific binding sites by incubating the sections in a blocking solution (e.g., normal serum in PBS with Triton X-100).

-

Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody.

-

Signal Amplification: Incubate the sections with the ABC reagent.

-

Visualization: Develop the signal using the DAB substrate kit.

-

Mounting and Imaging: Mount the sections onto slides, dehydrate, and coverslip. Image the sections using a bright-field microscope.

-

Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra.

Quantitative PCR (qPCR) for Nurr1 Target Genes

This method is used to measure the change in mRNA expression of Nurr1 target genes following agonist treatment.

Materials:

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green qPCR master mix.

-

Primers for Nurr1 target genes (e.g., TH, DAT, VMAT2) and a housekeeping gene (e.g., GAPDH, β-actin).

-

qPCR instrument.

Protocol:

-

RNA Extraction: Extract total RNA from cell or tissue samples.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion and Future Directions

The development of Nurr1 agonists represents a significant advancement in the pursuit of disease-modifying therapies for Parkinson's disease. The preclinical data for compounds like amodiaquine, chloroquine, SA00025, and 4A7C-301 are encouraging, demonstrating both neuroprotective and anti-inflammatory effects in relevant animal models. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of these and future Nurr1-targeting compounds.

Future research should focus on:

-

Optimizing Lead Compounds: Improving the potency, selectivity, and pharmacokinetic properties of existing Nurr1 agonists to enhance their therapeutic potential and minimize off-target effects.

-

Exploring Novel Scaffolds: Identifying new chemical classes of Nurr1 agonists to broaden the therapeutic landscape.

-

Investigating Long-Term Efficacy and Safety: Conducting long-term studies in chronic models of Parkinson's disease to assess the sustained efficacy and safety of Nurr1 agonist treatment.

-

Clinical Translation: Moving the most promising candidates into clinical trials to evaluate their safety and efficacy in Parkinson's disease patients.

The continued exploration of Nurr1 as a therapeutic target holds immense promise for altering the course of Parkinson's disease and offering new hope to millions of patients worldwide.

References

- 1. 使用SYBR Green I染料检测的qPCR基因表达/拷贝数分析实验方案 [sigmaaldrich.com]

- 2. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The function and mechanisms of Nurr1 action in midbrain dopaminergic neurons, from development and maintenance to survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nurr1 performs its anti-inflammatory function by regulating RasGRP1 expression in neuro-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nurr1 is required for maintenance of maturing and adult midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Structure-Activity Relationship of 4-Amino-7-Chloroquinoline-Based Nurr1 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The nuclear receptor related 1 protein (Nurr1, also known as NR4A2) has emerged as a promising therapeutic target for neurodegenerative disorders, particularly Parkinson's disease, due to its critical role in the development, maintenance, and survival of dopaminergic neurons.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of Nurr1 agonists based on the 4-amino-7-chloroquinoline scaffold. This scaffold was first identified through the screening of FDA-approved drugs, which revealed that the antimalarial drugs amodiaquine and chloroquine, as well as the analgesic glafenine, act as Nurr1 agonists.[3]

This guide summarizes key quantitative data, details experimental protocols for assessing compound activity, and provides visualizations of the relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Quantitative Structure-Activity Relationship (SAR) Data

The 4-amino-7-chloroquinoline core is a critical pharmacophore for Nurr1 activation.[4] Modifications at various positions of this scaffold have been explored to enhance potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative data from various studies on 4-amino-7-chloroquinoline derivatives and related compounds.

Table 1: Nurr1 Agonist Activity of Parent 4-Amino-7-Chloroquinoline Compounds

| Compound | R Group at 4-amino position | EC50 (µM) | Max. Activation (fold) | Binding Affinity (Kd, µM) | Reference |

| Chloroquine | -CH(CH₃)(CH₂)₃N(C₂H₅)₂ | ~50 | ~10 | Not specified | [3] |

| Amodiaquine | -CH₂(4-hydroxy-3-(diethylaminomethyl)aniline) | ~20 | ~15 | Not specified | [3] |

| Glafenine | -2,3-dihydroxypropyl-(8-trifluoromethyl-4-quinolyl)amine | Not specified | Not specified | Not specified | [3] |

| 4-Amino-7-chloroquinoline | -H | 259 | 2.5 | Not specified | [3] |

Table 2: SAR of Amodiaquine Analogs and Other Derivatives

| Compound ID | Modification from Parent Compound | EC50 (µM) | Max. Activation (fold) | Reference |

| Amodiaquine Analogs | ||||

| 3j | Replacement of diethylaminomethylphenol with 5-(4-chlorophenyl)furan-2-ylmethylamine | 8 ± 1 | 2.47 | [3] |

| 4 | Amide analog of 3j | 3.0 ± 0.1 | Not specified | [3] |

| Scaffold Hopping Derivatives | ||||

| 8 | Imidazo[1,2-a]pyridin-3-amine core | 7 | 2.0 | [5] |

| 24 | Phenyl extension on imidazo[1,2-a]pyridine core | Not specified | Not specified | [5] |

| 36 | Optimized fused derivative | 0.09 | Not specified | [2] |

| DHI-AQ Hybrid | ||||

| 13 | Fusion of 5,6-dihydroxyindole and amodiaquine structural elements | 3 | 2.4 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 4-amino-7-chloroquinoline based Nurr1 agonists.

Nurr1 Luciferase Reporter Gene Assay

This assay is a common method to screen for and characterize Nurr1 agonists by measuring their ability to activate the transcriptional activity of Nurr1.

a. Cell Culture and Transfection:

-

Human embryonic kidney 293T (HEK293T) cells or human neuroblastoma SK-N-BE(2)C cells are commonly used.[7][8]

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.

-

For the assay, cells are seeded in 96-well plates.

-

Transient transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine).

-

The following plasmids are co-transfected:

-

A reporter plasmid containing a Nurr1 response element (e.g., NBRE, NurRE, or DR5) upstream of a luciferase gene (e.g., pGL3-NBRE-Luc).[9]

-

An expression vector for full-length human Nurr1 (or the ligand-binding domain).

-

A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

b. Compound Treatment and Luciferase Measurement:

-

After transfection, cells are treated with the test compounds at various concentrations.

-

A vehicle control (e.g., DMSO) is also included.

-

Following an incubation period (typically 24 hours), cells are lysed.

-

Luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer.

-

Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Data is typically presented as fold activation over the vehicle control.

Nurr1 Ligand Binding Assay

This assay determines the direct physical interaction of a compound with the Nurr1 protein, typically its ligand-binding domain (LBD).

a. Radioligand Binding Assay:

-

This competitive binding assay uses a radiolabeled ligand that is known to bind to Nurr1.

-

Recombinant Nurr1-LBD protein is incubated with a constant concentration of the radiolabeled ligand (e.g., [³H]-chloroquine).[3]

-

Increasing concentrations of the unlabeled test compound are added to compete for binding.

-

The amount of bound radioligand is measured after separating the protein-ligand complex from the unbound ligand (e.g., by filtration).

-

The data is used to calculate the inhibitory concentration (IC50) of the test compound, from which the binding affinity (Ki) can be derived.

b. Isothermal Titration Calorimetry (ITC):

-

ITC directly measures the heat change that occurs upon binding of a ligand to a protein.

-

A solution of the test compound is titrated into a solution containing the Nurr1-LBD.

-

The heat released or absorbed during the binding event is measured.

-

This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental processes relevant to the study of 4-amino-7-chloroquinoline based Nurr1 agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. communities.springernature.com [communities.springernature.com]

- 3. Scaffold Hopping from Amodiaquine to Novel Nurr1 Agonist Chemotypes via Microscale Analogue Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular basis of ligand-dependent Nurr1-RXRα activation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Neuroprotection: A Technical Guide to Cellular Pathways Modulated by Nurr1 Agonist 4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms of Nurr1 agonist 4, a compound representative of the 4-amino-7-chloroquinoline chemical scaffold. As a potent activator of the orphan nuclear receptor Nurr1 (Nuclear receptor related 1 protein, NR4A2), this class of agonists holds significant promise for the development of disease-modifying therapies for neurodegenerative disorders, particularly Parkinson's disease. This document provides a comprehensive overview of the cellular pathways modulated by these agonists, detailed experimental protocols for their characterization, and a quantitative summary of their activity.

Core Cellular Pathways Modulated by this compound

Nurr1 is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic (mDA) neurons. Its activity is also pivotal in suppressing neuroinflammation. This compound enhances these neuroprotective functions through two primary mechanisms:

-

Upregulation of Dopaminergic Gene Expression: By binding to the ligand-binding domain (LBD) of Nurr1, the agonist promotes the transcription of key genes involved in dopamine synthesis and transport. This leads to the increased expression of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, as well as the Vesicular Monoamine Transporter 2 (VMAT2) and the Dopamine Transporter (DAT), which are essential for dopamine storage and reuptake.[1][2]

-

Transrepression of Neuroinflammatory Pathways: In microglia and astrocytes, Nurr1 agonists enhance the receptor's ability to suppress the expression of pro-inflammatory genes. This is primarily achieved through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The agonist-activated Nurr1 interferes with the transcriptional activity of NF-κB, leading to a reduction in the production of inflammatory cytokines such as TNF-α and IL-1β.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and related compounds from the 4-amino-7-chloroquinoline class, providing key metrics for their biological activity.

| Compound | Assay Type | Cell Line | EC50 (µM) | Max Fold Activation | Reference |

| This compound (Compound 8) | Gal4-Nurr1 Hybrid Reporter Gene Assay | HEK293T | 7 | 2.0-fold | |

| Amodiaquine | Nurr1-LBD Reporter Gene Assay | SK-N-BE(2)C | ~20 | Not Reported | [3] |

| Chloroquine | Nurr1-LBD Reporter Gene Assay | SK-N-BE(2)C | ~50-70 | Not Reported | [4] |

| 4A7C-301 | Nurr1-LBD Reporter Gene Assay | SK-N-BE(2)C | 0.121 | 5.08-fold | [4][5] |

| Nurr1 Agonist (Compound 36) | Gal4-Nurr1 Hybrid Reporter Gene Assay | HEK293T | 0.09 | Not Reported | [1] |

| Compound | Binding Assay Type | Target | Kd (µM) | Reference |

| This compound (Compound 8) | Isothermal Titration Calorimetry (ITC) | Nurr1-LBD | 2.7 | |

| Amodiaquine | Not Reported | Nurr1-LBD | Not Reported | |

| Chloroquine | Not Reported | Nurr1-LBD | Not Reported | |

| 4A7C-301 | Competition Binding Assay ([³H]-CQ) | Nurr1-LBD | ~0.001 | [5] |

| Nurr1 Agonist (Compound 36) | Isothermal Titration Calorimetry (ITC) | Nurr1-LBD | 0.17 | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions and processes involved, the following diagrams were generated using Graphviz.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Nurr1 Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate Nurr1-mediated gene transcription.

a. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine):

-

A Nurr1 expression vector (e.g., pCMX-hNurr1).

-

A luciferase reporter plasmid containing Nurr1 response elements (e.g., pGL3-NBRE-luc, where NBRE is the Nerve Growth Factor-Induced clone B Response Element).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-SV40).

-

b. Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Cells are incubated for an additional 24 hours.

c. Luciferase Activity Measurement:

-

The activity of both Firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Luminescence is quantified using a luminometer.

-

The ratio of Firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.

-

Data are typically plotted as fold activation relative to the vehicle control to determine the EC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of the agonist to the Nurr1 protein, allowing for the determination of the binding affinity (Kd).

a. Protein and Ligand Preparation:

-

Protein: The ligand-binding domain (LBD) of human Nurr1 is expressed (e.g., in E. coli) and purified.

-

Ligand: this compound is dissolved in a buffer that is identical to the protein's dialysis buffer to minimize heats of dilution. A typical buffer is 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol.

-

Both protein and ligand solutions are degassed prior to the experiment to prevent bubble formation.

b. ITC Experiment:

-

The purified Nurr1-LBD is placed in the sample cell of the ITC instrument.

-

The this compound solution is loaded into the injection syringe.

-

A series of small injections of the agonist into the protein solution are performed at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

c. Data Analysis:

-

The raw data is integrated to obtain the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to measure the change in mRNA levels of Nurr1 target genes in response to agonist treatment.

a. Cell Culture and Treatment:

-

Dopaminergic Gene Expression: Rat dopaminergic neuronal cell line (N27) is cultured in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[6][7][8] Cells are treated with this compound for a specified time (e.g., 24 hours).

-

Anti-inflammatory Gene Expression: Mouse microglial cell line (BV-2) is cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with this compound before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[9][10][11][12]

b. RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined by spectrophotometry.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

c. qPCR:

-

The qPCR reaction is performed using a SYBR Green-based detection method with primers specific for the target genes (e.g., TH, VMAT2, DAT, TNF-α, IL-1β) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).

-

Example Primer Sequences (Human):

-

TH: Forward - 5'-CAGGAGAGAGCATCGCCTGTC-3', Reverse - 5'-AGGTGAATATGGCCACCAGGT-3'

-

VMAT2: Commercially available validated primers are often used.[13]

-

DAT: Commercially available validated primers are often used.

-

Nurr1 (NR4A2): Commercially available validated primers are often used.

-

-

The relative expression of the target genes is calculated using the ΔΔCt method.

This technical guide provides a foundational understanding of the cellular pathways modulated by this compound and the experimental approaches used for its characterization. The presented data and protocols serve as a valuable resource for researchers in the field of neurodegenerative disease and drug discovery, facilitating further investigation into the therapeutic potential of Nurr1 activation.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Re-Cloning the N27 Dopamine Cell Line to Improve a Cell Culture Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. A novel synthetic activator of Nurr1 induces dopaminergic gene expression and protects against 6-hydroxydopamine neurotoxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.7. NF-κB Assay [bio-protocol.org]

- 10. Anti-Inflammatory Activity of Bee Venom in BV2 Microglial Cells: Mediation of MyD88-Dependent NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]

- 13. origene.com [origene.com]

Pharmacokinetics and Bioavailability of Nurr1 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic (PK) and bioavailability characteristics of representative Nurr1 agonists. While specific in vivo data for a compound designated solely as "Nurr1 agonist 4" is not publicly available, this document summarizes the properties of other well-characterized Nurr1 agonists, namely compound 29 and SA00025, to serve as a comprehensive reference for researchers in the field. The guide details experimental protocols for key in vivo studies and presents visualizations of the Nurr1 signaling pathway and a typical pharmacokinetic workflow.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of two potent Nurr1 agonists, compound 29 and SA00025, derived from preclinical studies in rodents. These compounds serve as valuable benchmarks for understanding the in vivo behavior of Nurr1-targeting small molecules.

Table 1: Pharmacokinetic Parameters of Nurr1 Agonist 29 in Female Rats Following a Single Oral Dose [1]

| Parameter | Value | Unit |

| Dose | 5 | mg/kg |

| Cmax | 56 | µM |

| t½ (half-life) | 4.4 | h |

| Bioavailability | 89 | % |

Table 2: Brain Penetration of Nurr1 Agonist SA00025 in Rats Following Daily Oral Administration

While detailed plasma pharmacokinetic parameters for SA00025 are not fully provided in the cited literature, its ability to penetrate the brain has been documented. Following a daily oral administration of 30 mg/kg for 7 days, SA00025 was shown to enter the brain and achieve elevated exposure at 1, 4, and 24 hours after the last dose. This demonstrates the potential of this class of compounds to reach the central nervous system, a critical aspect for treating neurodegenerative diseases.

Experimental Protocols

The following sections outline standardized methodologies for conducting in vivo pharmacokinetic and bioavailability studies for small molecule Nurr1 agonists, based on established preclinical research practices.[2][3][4][5][6][7][8][9]

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a Nurr1 agonist following a single dose.

Animal Model:

-

Sex: Male and/or female, as specified.

-

Health Status: Healthy, specific-pathogen-free.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water unless fasting is required.

Drug Formulation and Administration:

-

Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO and PEG300) to a final concentration for a low-volume bolus injection.[2] The IV route serves as a reference for determining absolute bioavailability.

-

Oral (PO) Administration: The compound is suspended or dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose, PEG400) for administration via oral gavage.[2][10] Animals are typically fasted overnight prior to oral dosing.[9][10]

Blood Sample Collection:

-

Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.

-

For rats, blood is typically collected via a cannulated jugular vein or from the tail vein.[2]

-

For mice, serial blood sampling can be performed from the submandibular or saphenous vein, with a terminal sample collected via cardiac puncture.[3]

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.

-

Plasma samples are stored at -80°C until analysis.

Sample Analysis:

-

Plasma concentrations of the Nurr1 agonist are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11][12][13]

-

The method should be validated for linearity, accuracy, precision, and stability.

-

A standard curve is generated using known concentrations of the compound in blank plasma.

Data Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.[6]

-

Key parameters include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t½ (Half-life): The time required for the plasma concentration to decrease by half.

-

Oral Bioavailability Study

Objective: To determine the fraction of an orally administered dose of a Nurr1 agonist that reaches systemic circulation.

Methodology:

-

This study typically involves a crossover design where the same group of animals receives both an intravenous and an oral dose of the compound, with a washout period between administrations.

-

Alternatively, two separate groups of animals can be used, one for each route of administration.

-

The pharmacokinetic profiles for both routes are determined as described in section 2.1.

Calculation:

-

Absolute bioavailability (F%) is calculated using the following formula:

-

F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100

-

Visualizations

Nurr1 Signaling Pathway

The following diagram illustrates the key signaling pathways involving the nuclear receptor Nurr1. Nurr1 plays a crucial role in the development and maintenance of dopaminergic neurons and is a key regulator of inflammatory responses in the central nervous system.

Caption: Nurr1 Signaling Pathway Overview.

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines the typical workflow for an in vivo pharmacokinetic study, from drug administration to data analysis.

Caption: Pharmacokinetic Study Experimental Workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pk/bio-distribution | MuriGenics [murigenics.com]

- 5. dctd.cancer.gov [dctd.cancer.gov]

- 6. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Nurr1 Agonist Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the binding affinity of novel agonists for the nuclear receptor Nurr1 (NR4A2). Nurr1 is a critical transcription factor involved in the development and maintenance of dopaminergic neurons, making it a promising therapeutic target for neurodegenerative diseases such as Parkinson's disease. The development of potent and selective Nurr1 agonists is a key focus of current research. This document details the experimental protocols for key binding assays, presents quantitative data for representative agonists, and illustrates the associated cellular pathways and experimental workflows.

Quantitative Binding Affinity of Nurr1 Agonists

The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically quantified by the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal effective or inhibitory concentrations (EC50/IC50). Recent advancements have led to the development of several potent Nurr1 agonists. The table below summarizes the binding and functional data for a selection of these compounds.

| Compound ID | Assay Type | Parameter | Value (µM) | Reference |

| Agonist 36 | Isothermal Titration Calorimetry (ITC) | Kd | 0.17 | [1] |

| Gal4 Hybrid Reporter Gene Assay | EC50 | 0.09 | [1] | |

| Agonist 29 | Isothermal Titration Calorimetry (ITC) | Kd | 0.3 | [2] |

| Gal4 Hybrid Reporter Gene Assay | EC50 | 0.11 | [2] | |

| NBRE Luciferase Assay | EC50 | 0.22 | [2] | |

| DR5 Luciferase Assay | EC50 | 0.36 | [2] | |

| Amodiaquine (AQ) | Surface Plasmon Resonance (SPR) | KD | 36.95 | [3] |

| Radioligand Competition Assay ([3H]-CQ) | Ki | 0.246 | [4] | |

| Chloroquine (CQ) | Radioligand Binding Assay ([3H]-CQ) | Kd | 0.27 | [4] |

| Radioligand Competition Assay ([3H]-CQ) | Ki | 0.088 | [4] | |

| DHI-derived Agonist 5o | Isothermal Titration Calorimetry (ITC) | Kd | 0.5 | [5] |

| Gal4-Nurr1 Hybrid Reporter Assay | EC50 | 3 | [6] | |

| NBRE Luciferase Assay | EC50 | 2 | [6] |

Experimental Protocols

Accurate determination of binding affinity requires robust and well-defined experimental protocols. The following sections detail the methodologies for three common assays used in the characterization of Nurr1 agonists.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Protein Preparation: Express and purify the Nurr1 Ligand Binding Domain (LBD) using standard chromatography techniques. Dialyze the purified Nurr1-LBD extensively against the ITC running buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5).

-

Ligand Preparation: Dissolve the Nurr1 agonist in the final dialysis buffer to minimize heat of dilution effects. A typical concentration for the ligand in the syringe is 10-20 times the expected Kd.

-

ITC Instrument Setup: Set the experimental temperature, typically to 25°C. The sample cell is filled with the Nurr1-LBD solution (e.g., 10-50 µM), and the injection syringe is filled with the agonist solution.

-

Titration: Perform a series of small injections (e.g., 2-5 µL) of the agonist solution into the protein solution. The heat change after each injection is measured. A typical experiment consists of 20-30 injections.

-

Data Analysis: The raw data, a series of heat-change peaks, is integrated to obtain the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[2][7]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Protocol:

-

Sensor Chip Preparation: Use a sensor chip suitable for protein immobilization (e.g., a CM5 chip). The Nurr1 protein is coupled to the chip surface.[3]

-

Ligand Immobilization: Immobilize the purified Nurr1-LBD onto the sensor chip surface using standard amine coupling chemistry. A control flow cell should be prepared for reference subtraction.

-

Analyte Preparation: Prepare a series of dilutions of the Nurr1 agonist in the running buffer (e.g., HBS-EP+ buffer). The concentration range should span from well below to well above the expected Kd.

-

Binding Measurement: Inject the different concentrations of the agonist over the sensor chip surface at a constant flow rate. The association of the agonist to the immobilized Nurr1 is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation phase.[8]

-

Data Analysis: The sensorgram data (response units vs. time) is corrected for non-specific binding by subtracting the signal from the reference flow cell. The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable kinetic model. The equilibrium dissociation constant (KD) is calculated as kd/ka.[3][9]

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of an agonist to activate Nurr1-mediated gene transcription.

Protocol:

-

Plasmid Constructs: Utilize a luciferase reporter plasmid containing Nurr1 response elements, such as the NGFI-B response element (NBRE) or the DR5 element, upstream of the luciferase gene.[10] Co-transfect this with an expression plasmid for full-length human Nurr1 into a suitable cell line (e.g., HEK293T).[11]

-

Cell Culture and Transfection: Seed the cells in 96-well plates. The following day, transfect the cells with the reporter and expression plasmids using a suitable transfection reagent.[11]

-

Compound Treatment: After an incubation period (e.g., 18-24 hours), treat the cells with a range of concentrations of the Nurr1 agonist.

-

Luciferase Activity Measurement: Following compound treatment for a specified duration (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent kit.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[2]

Visualizations: Workflows and Pathways

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates a typical workflow for characterizing the binding affinity of a Nurr1 agonist using both biophysical and cell-based assays.

Nurr1 Signaling Pathway

Nurr1 functions as a transcription factor that can bind to DNA as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR). Agonist binding is thought to stabilize an active conformation of the Nurr1-LBD, promoting the recruitment of coactivators and subsequent transcription of target genes.

References

- 1. researchgate.net [researchgate.net]

- 2. promega.com [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biophysics-reports.org [biophysics-reports.org]

- 6. med.emory.edu [med.emory.edu]

- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

The Orphan Receptor Nurr1: A Technical Deep Dive into Agonist-Mediated Gene Expression in Neuronal Cells

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular mechanisms of Nurr1 agonist 4 and its impact on gene expression in neuronal cells. This whitepaper provides a critical resource for the ongoing development of novel therapeutics targeting neurodegenerative diseases.

Nurr1 (Nuclear receptor related 1 protein), an orphan nuclear receptor, is a pivotal transcription factor in the development, maintenance, and survival of dopaminergic neurons. Its dysregulation has been implicated in the pathogenesis of neurodegenerative disorders, most notably Parkinson's disease. The development of synthetic agonists that can modulate Nurr1 activity presents a promising therapeutic avenue. This guide delves into the core of Nurr1 function, focusing on the effects of a representative agonist, herein referred to as "this compound," on gene expression in neuronal cell lines.

Abstract

This technical guide provides a detailed examination of the orphan nuclear receptor Nurr1 and the impact of a specific agonist, this compound, on gene expression in neuronal cells. It is designed for researchers, scientists, and professionals in drug development. The guide summarizes quantitative data on gene expression changes into structured tables, offers detailed protocols for key experimental procedures, and includes mandatory Graphviz diagrams to visualize signaling pathways and experimental workflows. This document serves as an in-depth resource, elucidating the molecular mechanisms of Nurr1 agonism and its potential for therapeutic intervention in neurodegenerative diseases.

Introduction to Nurr1

Nurr1, also known as NR4A2, is a member of the nuclear receptor superfamily of transcription factors. Unlike many nuclear receptors, Nurr1 is considered an "orphan" receptor as its endogenous ligand has not been definitively identified. It plays a crucial role in the regulation of genes essential for the dopaminergic phenotype, including Tyrosine Hydroxylase (TH), Dopamine Transporter (DAT), Vesicular Monoamine Transporter 2 (VMAT2), and Aromatic L-amino acid Decarboxylase (AADC).[1][2]

The therapeutic potential of targeting Nurr1 has led to the development of synthetic agonists. These small molecules are designed to bind to and activate Nurr1, thereby modulating the expression of its target genes and promoting neuronal survival and function. This guide focuses on a representative Nurr1 agonist, "this compound," to illustrate the molecular consequences of Nurr1 activation in neuronal cells.

Data Presentation: The Impact of this compound on Gene Expression

The activation of Nurr1 by agonist 4 leads to significant changes in the expression of key genes involved in dopamine synthesis and transport, as well as neuroprotection. The following tables summarize the quantitative data from studies using various Nurr1 agonists in neuronal cell lines, such as SH-SY5Y.

Table 1: Effect of Amodiaquine (AQ) and Chloroquine (CQ) on Dopaminergic Gene Expression [3]

| Gene | Treatment | Fold Increase in mRNA Expression |

| TH | AQ | ~2.5 |

| DAT | AQ | ~2.0 |

| VMAT2 | AQ | ~2.2 |

| AADC | AQ | ~1.8 |

Data from real-time PCR analysis in neural stem cells differentiated for 9 days.

Table 2: Effect of SA00025 on Dopaminergic Gene Expression in the Substantia Nigra of Rats

| Gene | Fold Change vs. Vehicle (1 hour post-treatment) |

| Nurr1 | ~1.5 |

| TH | ~1.7 |

| VMAT2 | ~1.6 |

| DAT | Not significantly changed |

| AADC | Not significantly changed |

Data represents transcriptional changes following oral administration of SA00025 (30mg/kg).

Table 3: Effect of C-DIM12 on Pro-inflammatory Gene Expression in Microglia

| Gene | Treatment | Fold Change vs. LPS alone |

| IL-6 | LPS + C-DIM12 | ~0.4 |

| iNOS | LPS + C-DIM12 | ~0.3 |

Data from qPCR analysis in BV-2 microglial cells treated with LPS (1 µg/ml) and C-DIM12 (10 µM) for 24 hours.

Signaling Pathways Modulating Nurr1 Activity

The transcriptional activity of Nurr1 is regulated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

MEK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a key regulator of cell proliferation, differentiation, and survival. Studies have shown that the MEK5/ERK5 signaling cascade can enhance the transcriptional activity of Nurr1.[4][5] Activated ERK5 can directly phosphorylate Nurr1, leading to increased expression of its target genes.

NF-κB Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. Nurr1 can exert anti-inflammatory effects by inhibiting the activity of the p65 subunit of NF-κB.[6][7][8] This transrepression mechanism is crucial for protecting neurons from inflammatory damage.

CREB Pathway

The cAMP response element-binding protein (CREB) pathway is critical for neuronal plasticity, learning, and memory. The transcription of the Nurr1 gene itself is regulated by the CREB signaling pathway.[9][10] Activation of this pathway can lead to increased Nurr1 expression, thereby promoting neuronal function and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of Nurr1 agonists on gene expression.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for studying dopaminergic neurons.

-

Culture Conditions: Cells are maintained in a 1:1 mixture of MEM and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1 mM sodium pyruvate, 0.1 mM nonessential amino acids, 1.5 g/L sodium bicarbonate, 100 units/mL penicillin, and 100 μg/mL streptomycin.[11] Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation (Optional): To induce a more mature neuronal phenotype, SH-SY5Y cells can be differentiated by treatment with 10 µM all-trans-retinoic acid (RA) for 3-7 days.[11]

-

Agonist Treatment: this compound (or other agonists like C-DIM12) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentration (e.g., 10 µM) for a specified duration (e.g., 24 hours).

Quantitative Real-Time PCR (qPCR)

This protocol details the steps for quantifying mRNA expression levels of Nurr1 target genes.

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR: Real-time PCR is performed using a qPCR system (e.g., CFX96 Real-Time PCR Detection System, Bio-Rad) with SYBR Green chemistry. A typical reaction mixture (20 µL) includes 10 µL of 2x SYBR Green Supermix, 1 µL of cDNA, 0.5 µM of each forward and reverse primer, and nuclease-free water.

-

Data Analysis: The relative quantification of gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the procedure for identifying the binding of Nurr1 to the promoter regions of its target genes.

-

Cross-linking: Cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with 0.125 M glycine.[12]

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody specific to Nurr1 (e.g., Santa Cruz Biotechnology, sc-81345). Protein A/G magnetic beads are then added to pull down the antibody-chromatin complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the chromatin is eluted from the beads.

-

Reverse Cross-linking: The cross-links are reversed by heating at 65°C overnight.

-

DNA Purification: The DNA is purified using a PCR purification kit.

-

Analysis: The purified DNA can be analyzed by qPCR using primers specific to the promoter regions of target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of Nurr1 in response to an agonist.[1][6][7][9]

-

Plasmid Constructs: A luciferase reporter plasmid containing Nurr1 binding elements (e.g., NBRE) upstream of the luciferase gene is used. A Nurr1 expression plasmid and a control plasmid expressing Renilla luciferase (for normalization) are also required.

-